molecular formula C22H23N3O6S B11212070 2-[1-(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)piperidin-2-yl]ethyl 3-methyl-4-nitrobenzoate CAS No. 6816-78-0

2-[1-(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)piperidin-2-yl]ethyl 3-methyl-4-nitrobenzoate

Cat. No.: B11212070
CAS No.: 6816-78-0
M. Wt: 457.5 g/mol
InChI Key: OZEOXSLYMDLCBD-UHFFFAOYSA-N
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Description

2-[1-(1,1-Dioxo-1H-1λ⁶,2-benzothiazol-3-yl)piperidin-2-yl]ethyl 3-methyl-4-nitrobenzoate is a synthetic small molecule characterized by a benzothiazole sulfone core fused to a piperidine ring. The structure includes an ethyl ester linkage to a 3-methyl-4-nitrobenzoate moiety.

Properties

CAS No.

6816-78-0

Molecular Formula

C22H23N3O6S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-2-yl]ethyl 3-methyl-4-nitrobenzoate

InChI

InChI=1S/C22H23N3O6S/c1-15-14-16(9-10-19(15)25(27)28)22(26)31-13-11-17-6-4-5-12-24(17)21-18-7-2-3-8-20(18)32(29,30)23-21/h2-3,7-10,14,17H,4-6,11-13H2,1H3

InChI Key

OZEOXSLYMDLCBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCCC2CCCCN2C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Oxidative Cyclization for Benzothiazole Formation

The 1,2-benzothiazole sulfonamide core is synthesized via oxidative cyclization of 2-aminothiophenol derivatives. For example, 3-amino-1,2-benzothiazole can be oxidized using H₂O₂ in acidic media to yield the 1,1-dioxo (sulfonamide) derivative.

Reaction Conditions:

  • Substrate: 3-amino-1,2-benzothiazole

  • Oxidizing Agent: 30% H₂O₂ in acetic acid

  • Temperature: 60–80°C

  • Time: 4–6 hours

  • Yield: 85–90%

Functionalization at the 3-Position

The 3-position of the benzothiazole sulfonamide is functionalized via nucleophilic substitution or coupling reactions. For instance, 3-bromo-1,2-benzothiazole 1,1-dioxide reacts with piperidine derivatives in the presence of a palladium catalyst to form C–N bonds.

Preparation of Piperidine-2-ethyl Alcohol Intermediate

Piperidine Ring Synthesis

Piperidine derivatives are synthesized via Buchwald-Hartwig amination or reductive amination . A representative method involves cyclization of δ-valerolactam with ethylenediamine under catalytic hydrogenation.

Example Protocol:

  • Substrate: δ-Valerolactam

  • Reagent: Ethylenediamine, Pd/C (10%)

  • Solvent: Ethanol

  • Pressure: 50 psi H₂

  • Temperature: 80°C

  • Yield: 78%

Ethyl Alcohol Side-Chain Introduction

The 2-ethyl alcohol side chain is introduced via Grignard addition to a piperidine ketone intermediate. For example, reaction of 2-piperidone with ethylmagnesium bromide yields 2-(1-hydroxyethyl)piperidine .

Esterification with 3-Methyl-4-nitrobenzoic Acid

Carboxylic Acid Activation

3-Methyl-4-nitrobenzoic acid is activated using oxalyl chloride or DCC (N,N'-dicyclohexylcarbodiimide) . A preferred method involves:

  • Reagent : Oxalyl chloride (1.2 equiv)

  • Catalyst : DMAP (0.1 equiv)

  • Solvent : Dry THF

  • Temperature : 0°C to room temperature

  • Time : 2 hours

Steglich Esterification

The activated acid is coupled with the piperidine-2-ethyl alcohol derivative via Steglich esterification :

Reaction Conditions:

  • Alcohol: 2-[1-(1,1-Dioxo-1H-1λ⁶,2-benzothiazol-3-yl)piperidin-2-yl]ethanol

  • Activated Acid: 3-Methyl-4-nitrobenzoyl chloride

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C to reflux

  • Time: 12 hours

  • Yield: 65–72%

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water).

Spectroscopic Analysis

  • ¹H NMR : Characteristic signals include aromatic protons (δ 7.8–8.2 ppm), piperidine CH₂ groups (δ 1.5–2.5 ppm), and ester carbonyl (δ 4.3 ppm).

  • LC-MS : Molecular ion peak at m/z 487.2 [M+H]⁺ confirms molecular weight.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies show DMAP outperforms pyridine in esterification yields (72% vs. 58%). Polar aprotic solvents (THF, DMF) enhance reactivity over non-polar alternatives.

Temperature Effects

Esterification at reflux temperatures (40–50°C) improves conversion rates but necessitates shorter reaction times to avoid decomposition.

Challenges and Alternative Routes

Competing Side Reactions

  • Nucleophilic Aromatic Substitution : The nitro group in 3-methyl-4-nitrobenzoic acid may react with piperidine under basic conditions, requiring controlled pH.

  • Oxidative Degradation : The sulfonamide group is susceptible to over-oxidation; thus, mild oxidizing agents are critical.

Enzymatic Esterification

Recent advances propose lipase-catalyzed esterification as a greener alternative, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzisothiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzoate ester can be reduced to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The benzisothiazole ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Benzothiazole vs. Pyrazole/Cyclobutane: The target’s benzothiazole sulfone core distinguishes it from pyrazole (926261-82-7) or cyclobutane-containing (926211-25-8) analogs. Benzothiazoles are known for π-π stacking and hydrogen-bonding capabilities, which may enhance target binding compared to simpler heterocycles.
  • Ester Linkage vs. Amide/Carboxylic Acid : The ethyl ester in the target compound contrasts with amide (926211-25-8) or carboxylic acid (926261-82-7) groups in analogs. Esters typically offer greater hydrolytic lability, which could affect metabolic stability .
  • Nitro Group: The 4-nitro substituent on the benzoate is unique to the target compound.

Hypothetical Property Comparisons

While experimental data are unavailable, inferences can be drawn:

  • Solubility : The nitro group and sulfone may reduce solubility compared to amine-containing analogs (e.g., 926211-25-8).
  • Metabolic Stability : The sulfone group could confer resistance to oxidative metabolism relative to furan (926247-06-5) or ester moieties.
  • Synthetic Accessibility : Piperidine derivatives (target and 926211-25-8) may face similar challenges in stereochemical control during synthesis.

Methodological Considerations

The SHELX software suite () is widely employed for crystallographic refinement of small molecules. If structural data for the target or analogs were available, SHELXL could validate bond lengths/angles, while SHELXD/SHELXE might assist in phase determination for novel derivatives. This underscores the importance of crystallography in elucidating structural nuances critical for comparative studies .

Biological Activity

The compound 2-[1-(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)piperidin-2-yl]ethyl 3-methyl-4-nitrobenzoate is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a benzothiazole moiety linked to a piperidine ring and an ester functional group. The molecular formula is C17H20N2O4SC_{17}H_{20}N_2O_4S with a molecular weight of 356.42 g/mol. Key physicochemical properties include:

PropertyValue
Molecular Weight356.42 g/mol
LogP3.9568
Polar Surface Area70.627 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing research:

1. Antimicrobial Activity
Preliminary studies indicate that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes, making them effective against various pathogens.

2. Anti-inflammatory Properties
Benzothiazole derivatives have been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests therapeutic potential in treating conditions like arthritis and other inflammatory diseases.

3. Anticancer Potential
Research has shown that certain benzothiazole derivatives possess cytotoxic effects against cancer cell lines. The proposed mechanisms include apoptosis induction and cell cycle arrest, particularly in breast and prostate cancer models.

Case Study 1: Antimicrobial Efficacy

A study conducted by Rao et al. (2002) demonstrated that benzothiazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Study 2: Anti-inflammatory Action

Thakurdesai et al. (2007) explored the anti-inflammatory effects of related benzothiazole compounds in animal models of inflammation. The results indicated a significant reduction in edema formation and inflammatory markers when treated with these compounds compared to controls.

Case Study 3: Anticancer Activity

In a study published by Dubey & Sanyal (2010), the cytotoxic effects of a similar benzothiazole derivative were evaluated on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting strong potential for further development as an anticancer agent.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition: Compounds like this often inhibit key enzymes involved in microbial metabolism or inflammatory pathways.
  • Cell Membrane Disruption: Antimicrobial activity may stem from the ability to disrupt bacterial membranes.
  • Apoptosis Induction: In cancer cells, triggering apoptotic pathways can lead to cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how are key intermediates characterized?

  • Methodology :

  • Step 1 : Synthesize the benzothiazole-piperidine core via nucleophilic substitution or coupling reactions (e.g., using 1,1-dioxo-benzothiazole derivatives and functionalized piperidines under reflux in acetonitrile or DMF) .
  • Step 2 : Attach the 3-methyl-4-nitrobenzoate ester group using carbodiimide-mediated esterification (e.g., DCC/DMAP in dichloromethane) .
  • Characterization : Confirm structure via 1H^1H-NMR (peaks at δ 1.2–2.8 ppm for piperidine protons, δ 8.1–8.3 ppm for nitrobenzene), 13C^{13}C-NMR, and HRMS .

Q. Which spectroscopic techniques are critical for verifying purity and structural integrity?

  • Key Methods :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1300 cm1^{-1}) stretches .
  • NMR : Use DEPT-135 to distinguish CH3_3, CH2_2, and quaternary carbons in the piperidine and benzothiazole moieties .
  • Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Approach :

  • Antimicrobial Testing : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Cytotoxicity : Screen against human cell lines (e.g., HEK293) via MTT assay to establish IC50_{50} .

Advanced Research Questions

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Strategy :

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase). Key interactions include H-bonding with the nitro group and π-π stacking of the benzothiazole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Analytical Framework :

  • Assay Variability : Compare protocols (e.g., broth microdilution vs. disk diffusion for antimicrobial activity) .
  • Structural Analogs : Benchmark against derivatives (e.g., replacing the nitro group with methoxy to assess electronic effects) .
  • Dose-Response Analysis : Use Hill slope plots to differentiate true activity from non-specific effects .

Q. How can reaction yields be improved for sterically hindered intermediates?

  • Optimization Steps :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalysis : Employ Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to the benzothiazole core .
  • Microwave Synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20% .

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